(S)-(-)-1-Methyl-2-aminomethylpyrrolidine

概要

説明

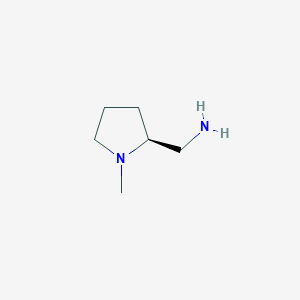

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: is a chiral organic compound with the molecular formula C₆H₁₄N₂. It is a secondary amine derived from pyrrolidine, featuring a methyl group and an amino group attached to the second carbon atom of the pyrrolidine ring. This compound is known for its utility in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

Reduction of Pyrrolidine Derivatives: One common synthetic route involves the reduction of pyrrolidine derivatives, such as pyrrolidone or pyrrolidinone, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Amination of Pyrrolidine Derivatives: Another method involves the amination of pyrrolidine derivatives using reagents like ammonia or primary amines under specific reaction conditions, such as high pressure and temperature.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

化学反応の分析

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to produce other amines or alcohols.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

Substitution: Alkyl halides, strong bases

Major Products Formed:

Oxidation: Pyrrolidone derivatives

Reduction: Other amines, alcohols

Substitution: Various alkylated derivatives

科学的研究の応用

Organic Chemistry Applications

Chiral Organocatalyst

One of the primary applications of (S)-(-)-1-Methyl-2-aminomethylpyrrolidine is as an organocatalyst in asymmetric transformations. Its chiral nature allows it to influence reaction pathways, promoting the formation of specific enantiomers. This property is particularly useful in synthesizing pharmaceuticals where chirality is crucial for biological activity.

Asymmetric α-Fluorination Reactions

Research has demonstrated that this compound can be effectively employed in asymmetric α-fluorination reactions. This process involves introducing a fluorine atom into a molecule at a specific position, which can enhance the biological activity of the resulting compounds .

Building Block for Schiff Base Metal Complexes

The compound serves as a building block for synthesizing Schiff base metal complexes. These complexes can be utilized in various asymmetric synthesis processes due to their chiral properties, making them valuable in developing new materials and catalysts .

Medicinal Chemistry Applications

Potential Biological Activities

this compound has been investigated for its potential biological activities, including anti-cancer properties and as an inhibitor for sphingosine kinases (SphK). SphK inhibitors are of interest due to their roles in various pathologies, including cancer and inflammation .

Table 1: Summary of Research Findings on this compound

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-(+)-2-Aminomethylpyrrolidine | Pyrrolidine ring with an amino group | Used as an organocatalyst in asymmetric synthesis |

| 1-Ethyl-2-aminomethylpyrrolidine | Ethyl substitution at nitrogen | Different pharmacological profiles |

| 1-Methylpyrrolidine | Lacks amino group; simpler structure | Primarily used as solvent and reagent |

These compounds share structural similarities with this compound but differ mainly in their substituents on the pyrrolidine ring, influencing their reactivity and biological activity.

作用機序

The mechanism by which (S)-(-)-1-Methyl-2-aminomethylpyrrolidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

Enzymes: Various enzymes involved in metabolic pathways

Receptors: Neurotransmitter receptors, ion channels

類似化合物との比較

1-Methylpyrrolidine

2-Aminomethylpyrrolidine

N-Methylpyrrolidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine is a chiral amine that has garnered attention for its diverse biological activities. This compound plays significant roles in various pharmacological applications, including antiemetic, analgesic, and antimicrobial properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHN

- Molecular Weight : 100.16 g/mol

- Structure : The compound features a pyrrolidine ring with an amino group and a methyl group attached, contributing to its chiral nature.

1. Antiemetic Properties

Clinical studies have demonstrated that this compound exhibits notable antiemetic effects. In experiments involving guinea pigs, the compound was shown to inhibit serotonin-induced bronchospasm effectively. The percentage inhibition of bronchospasm was measured, revealing a dose-dependent response that indicates its potential use in treating nausea and vomiting associated with various conditions .

2. Analgesic Effects

The analgesic properties of this compound have been explored in migraine management. In a clinical case study involving patients with chronic migraines, administration of the compound led to a significant reduction in the frequency and intensity of migraine attacks. One patient reported complete cessation of migraines after continuous treatment, while another experienced a marked decrease in attack frequency from 10-15 per month to just 1 or 2 .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays showed that this compound exhibits strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as an antibacterial agent .

Table: Summary of Biological Activities

The biological activities of this compound are attributed to its interaction with various receptors and enzymes within the body:

- Serotonin Receptors : The compound's ability to inhibit serotonin-induced effects suggests it may act as a serotonin antagonist, which is crucial for its antiemetic properties .

- Bacterial Cell Targeting : Its structural characteristics allow it to penetrate bacterial membranes effectively, disrupting cellular functions and leading to bacterial cell death .

特性

IUPAC Name |

[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKJRCMBLLXNH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612185 | |

| Record name | 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-54-9 | |

| Record name | 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。